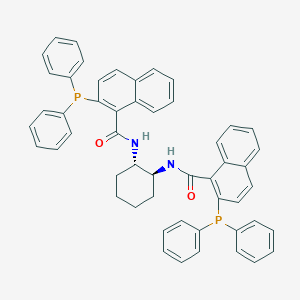

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

Übersicht

Beschreibung

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide): is a complex organic compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a cyclohexane backbone with two naphthamide groups, each substituted with diphenylphosphino groups. Its intricate structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) typically involves the following steps:

Starting Materials: The synthesis begins with (1S,2S)-cyclohexane-1,2-diamine and 2-(diphenylphosphino)-1-naphthoyl chloride.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Procedure: The (1S,2S)-cyclohexane-1,2-diamine is reacted with 2-(diphenylphosphino)-1-naphthoyl chloride in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the complexity and cost of the starting materials and reagents. scaling up the synthesis would involve optimizing reaction conditions to maximize yield and minimize by-products, as well as developing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) can undergo various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The naphthamide groups can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Corresponding amines.

Substitution: Compounds with new functional groups replacing the phosphine groups.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features two diphenylphosphino groups attached to a cyclohexane backbone, which imparts steric and electronic properties conducive to catalytic activity. The configuration of the cyclohexane moiety plays a crucial role in its function as a chiral ligand.

Asymmetric Catalysis

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is primarily employed as a chiral ligand in asymmetric catalysis. It has been shown to facilitate various reactions:

- Cross-Coupling Reactions : The ligand has been utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira coupling. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

- Hydrogenation Reactions : The ligand enhances the enantioselectivity of hydrogenation processes, allowing for the production of chiral amines and alcohols from prochiral substrates.

Data Table: Catalytic Performance

Case Study 1: Synthesis of Chiral Alcohols

In a notable study, researchers employed N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) as a ligand in the hydrogenation of prochiral ketones. The reaction demonstrated high enantioselectivity (up to 98%), showcasing the ligand's effectiveness in producing chiral alcohols essential for pharmaceuticals .

Case Study 2: Development of Antitumor Agents

The compound has also been investigated for its potential in developing platinum-based antitumor agents. Complexes formed with platinum using this ligand exhibited significant cytotoxicity against various cancer cell lines. This application highlights the versatility of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) beyond traditional catalytic roles .

Wirkmechanismus

The mechanism by which N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the reactivity and selectivity of the metal in catalytic processes. The cyclohexane backbone provides a rigid framework, while the naphthamide and phosphine groups offer multiple coordination sites, enhancing the compound’s ability to stabilize metal complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N’-Bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine

- N,N’-Bis(2-(diphenylphosphino)phenyl)methylene-1,2-cyclohexanediamine

Uniqueness

Compared to similar compounds, N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) stands out due to its naphthamide groups, which provide additional aromaticity and potential for π-π interactions. This enhances its ability to stabilize metal complexes and participate in a broader range of chemical reactions.

Conclusion

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Biologische Aktivität

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a phosphine-based ligand with significant potential in various biological applications. This compound, characterized by its unique molecular structure and properties, has been studied for its biological activity, particularly in the context of antibacterial and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : CHNOP

- Molecular Weight : 790.88 g/mol

- CAS Number : 205495-66-5

- Purity : 98%

The structure features two diphenylphosphino groups attached to a cyclohexane backbone, which enhances its stability and reactivity in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide). For instance, derivatives of cyclohexane-based phosphines have shown promising results against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | Inhibition Rate |

|---|---|

| Staphylococcus aureus | >99.9% |

| Pseudomonas aeruginosa | >99.9% |

These findings suggest that the compound could be effective in treating infections where rapid antibacterial action is required, particularly in wound healing applications .

Anticancer Activity

The anticancer potential of phosphine-based ligands has been a focus of research due to their ability to interact with cellular mechanisms. In vitro studies have demonstrated that compounds similar to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action :

- Inhibition of cell proliferation.

- Induction of apoptosis via mitochondrial pathways.

- Modulation of signaling pathways involved in cancer cell survival.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of the compound was tested against multiple strains. The study utilized the colony-forming unit (CFU) method to quantify bacterial growth post-treatment. Results indicated that the compound effectively reduced bacterial counts significantly compared to untreated controls .

Study 2: Cytotoxicity Against Cancer Cells

A separate study investigated the cytotoxic effects of the compound on various cancer cell lines. The MTT assay was employed to assess cell viability after exposure to different concentrations of the compound. The results revealed a dose-dependent decrease in viability across several cancer types, indicating its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFKMKXTPXVEMU-ZYBCLOSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472002 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205495-66-5 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.